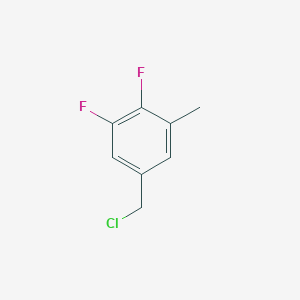

3,4-Difluoro-5-methylbenzyl chloride

Description

Overview of Fluorinated Benzyl Chlorides

Fluorinated benzyl chlorides represent a specialized class of organofluorine compounds that combine the reactive nature of benzyl chlorides with the unique properties imparted by fluorine substitution. These compounds are characterized by the presence of both fluorine atoms attached to the aromatic ring and a chloromethyl group that serves as a reactive site for further chemical transformations. The incorporation of fluorine into benzyl chloride structures has emerged as a powerful strategy for modulating the physical and chemical properties of organic molecules, particularly in the context of pharmaceutical and agrochemical development.

The significance of fluorinated aromatic compounds in modern chemistry cannot be overstated, as evidenced by the fact that almost a quarter of drug molecules approved by the Food and Drug Administration between 2018 and 2022 contained at least one fluorine atom. The presence of fluorine atoms in organic molecules can dramatically alter their biological activity, metabolic stability, and physicochemical properties through various mechanisms including electronic effects, steric interactions, and changes in lipophilicity.

3,4-Difluoro-5-methylbenzyl chloride specifically features two fluorine atoms positioned at the 3 and 4 positions of the benzene ring, along with a methyl group at the 5 position and a chloromethyl substituent. This particular substitution pattern creates a unique electronic environment that influences both the reactivity of the benzyl chloride functionality and the overall molecular properties. The molecular formula C8H7ClF2 and molecular weight of 176.59 daltons reflect the compact nature of this polyfunctional molecule.

The structural characteristics of fluorinated benzyl chlorides make them particularly attractive as building blocks in synthetic chemistry. The benzyl chloride moiety provides a site for nucleophilic substitution reactions, while the fluorine substituents can participate in various chemical transformations or serve as bioisosteric replacements for other functional groups. This dual functionality allows for the construction of diverse molecular architectures while maintaining the beneficial properties associated with fluorine incorporation.

Historical Context and Discovery

The development of fluorinated organic compounds has its roots in the early 20th century, with significant advances occurring during and after World War II when the strategic importance of fluorine chemistry became apparent. The synthesis of benzyl chlorides dates back to the 19th century, with benzyl chloride itself being first prepared through the treatment of benzyl alcohol with hydrochloric acid. However, the combination of fluorination and benzyl chloride chemistry represents a more recent convergence of these two important areas of organic synthesis.

The industrial preparation of benzyl chloride was established through the gas-phase photochemical reaction of toluene with chlorine, producing approximately 100,000 tonnes annually through a free radical process. This methodology provided the foundation for developing analogous processes for fluorinated derivatives, though the introduction of fluorine substituents required more sophisticated synthetic approaches due to the unique reactivity and stability considerations associated with carbon-fluorine bonds.

The emergence of fluorinated benzyl compounds as synthetic targets gained momentum with the recognition that fluorine substitution could provide significant advantages in pharmaceutical applications. The development of new fluorination methodologies was driven largely by the beneficial effects of including fluorine into bioactive molecules, including the modulation of potency, bioavailability, and physical properties of drug and agrochemical compounds. This recognition led to intensive research efforts focused on developing efficient and selective methods for introducing fluorine into aromatic systems.

The specific compound 3,4-Difluoro-5-methylbenzyl chloride represents part of this broader effort to create systematically fluorinated aromatic building blocks. The assignment of the Chemical Abstracts Service number 1803785-10-5 and the availability of detailed characterization data indicate that this compound has been synthesized and studied as part of contemporary research programs. The development of such compounds reflects the ongoing need for specialized fluorinated intermediates in pharmaceutical and materials chemistry applications.

Relevance in Contemporary Chemical Research

Contemporary chemical research has increasingly focused on the development and application of fluorinated organic compounds due to their unique properties and widespread utility across multiple disciplines. The relevance of 3,4-Difluoro-5-methylbenzyl chloride in modern chemistry stems from several key factors that position it as an important synthetic intermediate and research target.

The compound serves as a valuable building block in pharmaceutical chemistry, where fluorinated molecules have become ubiquitous due to their enhanced biological properties. The strategic placement of fluorine atoms in organic molecules can modulate various pharmacologically relevant parameters, including binding affinity to biological targets, metabolic stability, and membrane permeability. The specific substitution pattern found in 3,4-Difluoro-5-methylbenzyl chloride provides opportunities for exploring structure-activity relationships in medicinal chemistry programs.

In agrochemical research, fluorinated compounds represent a dominant class of active ingredients, with more than seventy-five percent of commercially available agrochemicals containing halogen atoms, with fluorine being the most common. The benzyl chloride functionality in 3,4-Difluoro-5-methylbenzyl chloride provides a reactive handle for conjugation with various biological targets or for incorporation into larger molecular frameworks designed for agricultural applications.

The compound also holds significance in materials chemistry, where fluorinated aromatic compounds are utilized in the development of advanced polymers, liquid crystal displays, and other high-performance materials. The combination of fluorine substituents with reactive benzyl chloride functionality allows for the construction of materials with tailored properties, including enhanced chemical resistance, thermal stability, and unique electronic characteristics.

Research into benzylic fluorination methodologies has identified significant challenges associated with the synthesis and handling of fluorinated benzyl compounds. Studies have shown that primary benzylic fluorides are predominantly considered stable to isolation conditions, while secondary and tertiary derivatives may suffer from elimination of hydrogen fluoride, especially in the presence of silica gel or glass vessels. This understanding has driven the development of specialized synthetic protocols and handling procedures for compounds like 3,4-Difluoro-5-methylbenzyl chloride.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H7ClF2 | |

| Molecular Weight | 176.59 g/mol | |

| Chemical Abstracts Service Number | 1803785-10-5 | |

| MDL Number | MFCD28790349 | |

| Purity Specification | Not Less Than 98% |

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of 3,4-Difluoro-5-methylbenzyl chloride from multiple perspectives, encompassing its chemical properties, synthetic methodologies, and applications in contemporary research. The scope of this investigation includes an analysis of the fundamental characteristics that distinguish this compound within the broader class of fluorinated benzyl derivatives, as well as its potential utility as a synthetic intermediate in various chemical transformations.

The primary objective of this review is to consolidate the available knowledge regarding 3,4-Difluoro-5-methylbenzyl chloride and to identify key areas where this compound may contribute to advances in synthetic chemistry, pharmaceutical development, and materials science. Through a systematic examination of the literature and available data, this review seeks to establish a comprehensive understanding of the compound's significance within the context of modern fluorine chemistry.

A secondary objective involves the evaluation of synthetic approaches that may be applicable to the preparation of 3,4-Difluoro-5-methylbenzyl chloride and related compounds. The review examines both direct fluorination methodologies and indirect approaches that utilize pre-functionalized precursors to achieve the desired substitution pattern. This analysis provides insights into the practical considerations associated with the synthesis and handling of this compound in research and potential industrial applications.

The review also aims to identify potential applications of 3,4-Difluoro-5-methylbenzyl chloride in various fields of chemistry, drawing on the established utility of related fluorinated compounds and the unique reactivity profile associated with the benzyl chloride functionality. This includes consideration of the compound's potential role as a pharmaceutical intermediate, agrochemical precursor, or materials chemistry building block.

Furthermore, the review seeks to highlight areas where additional research may be beneficial for advancing the understanding and utilization of 3,4-Difluoro-5-methylbenzyl chloride. This includes identification of gaps in the current knowledge base and suggestions for future investigations that could enhance the practical utility of this compound in synthetic applications.

The scope of this review specifically excludes detailed discussions of biological activity, toxicological profiles, and environmental impact assessments, focusing instead on the fundamental chemical characteristics and synthetic applications of the compound. This approach ensures that the review provides a focused and scientifically rigorous examination of the most relevant aspects of 3,4-Difluoro-5-methylbenzyl chloride chemistry.

Properties

IUPAC Name |

5-(chloromethyl)-1,2-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOSCXXRPKBHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3,4-Difluorobenzonitrile and 3,4-difluorotoluene derivatives are common precursors in fluorinated aromatic chemistry.

- Methyl-substituted fluorobenzenes such as 3,4-difluoro-5-methylbenzene or related halogenated intermediates serve as starting points.

- Benzyl chloride functionality is typically introduced via chloromethylation of the methyl group or by side-chain functional group transformation.

Preparation Methods for Fluorinated Aromatic Intermediates

Fluorination of Chlorinated Precursors

A reliable approach to introduce fluorine atoms at the 3 and 4 positions involves nucleophilic aromatic substitution of chlorine atoms on chlorinated benzonitrile or benzene derivatives using potassium fluoride in polar aprotic solvents.

Example procedure (adapted from preparation of 3,4-difluorobenzonitrile):

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3,4-Dichlorobenzonitrile + anhydrous KF | Fluorination in 1,3-dimethylimidazolidinone (DMI) with reflux and water removal | ~89.5% molar yield, >99% purity |

| 2 | Use of catalysts such as bis-(N,N'-dimethylimidazolinyl) ammonium chloride salt | Catalyst enhances reaction rate and selectivity | Reaction at 200-215 °C for 4-5 h |

| 3 | Distillation and recrystallization | Purification to isolate 3,4-difluorobenzonitrile | High purity product |

This method offers a cost-effective, scalable, and environmentally safer approach with minimal waste production.

Methylation and Halogenation to Introduce Benzyl Chloride Group

Once the difluorinated aromatic ring with a methyl substituent is obtained, the methyl group can be converted to benzyl chloride via chloromethylation or side-chain halogenation.

Typical chloromethylation approach:

- React the methyl-substituted difluorobenzene with formaldehyde and hydrochloric acid or thionyl chloride under controlled conditions.

- Alternatively, direct chlorination of the methyl group using reagents like thionyl chloride or phosphorus pentachloride can yield benzyl chloride derivatives.

Example from related benzoyl chloride preparation:

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 3,5-Dimethylbenzoic acid + thionyl chloride | Staged reaction with controlled heating (below 50 °C) and reflux for 2-3 hours | High purity (>99.8%), no refining needed |

| 2 | Distillation to recover excess thionyl chloride | Efficient recovery reduces cost and improves productivity | High yield, cost-effective |

This staged reaction approach can be adapted for benzyl chloride synthesis to ensure high purity and yield.

Specific Synthetic Route Proposal for 3,4-Difluoro-5-methylbenzyl chloride

Based on the above methods and literature precedents, a plausible synthetic route is:

| Step | Reaction | Conditions & Notes |

|---|---|---|

| 1 | Start from 3,4-dichloro-5-methylbenzene | Fluorination with anhydrous KF in DMI or sulfolane at 190-220 °C with catalytic salts |

| 2 | Purification of 3,4-difluoro-5-methylbenzene | Distillation or recrystallization to achieve >99% purity |

| 3 | Chloromethylation of methyl group | Use of formaldehyde and hydrochloric acid or thionyl chloride under controlled temperature |

| 4 | Isolation of 3,4-difluoro-5-methylbenzyl chloride | Purification via distillation or crystallization to remove unreacted starting materials and byproducts |

Reaction Data Summary Table

| Parameter | Typical Conditions | Outcome / Notes |

|---|---|---|

| Fluorination reagent | Anhydrous potassium fluoride | High selectivity for chlorine substitution |

| Solvent | 1,3-Dimethylimidazolidinone (DMI), sulfolane | Polar aprotic solvents enhance fluorination |

| Temperature | 190-220 °C | Optimal for nucleophilic aromatic substitution |

| Catalyst | Bis-(N,N'-dimethylimidazolinyl) ammonium chloride salt | Improves reaction rate and yield |

| Reaction time | 4-8 hours | Sufficient for complete fluorination |

| Chloromethylation reagent | Formaldehyde + HCl or thionyl chloride | Introduces benzyl chloride group |

| Purification | Distillation, recrystallization | Achieves >99% purity |

| Yield (fluorination step) | 65-90% molar yield | Dependent on catalyst and reaction conditions |

Research Findings and Considerations

- Fluorination efficiency depends heavily on solvent choice, temperature control, and catalyst presence. Using aprotic polar solvents like DMI or sulfolane facilitates nucleophilic substitution of chlorine with fluoride ions.

- Chloromethylation requires careful temperature control to avoid over-chlorination or polymerization side reactions. Staged heating and refluxing improve selectivity and yield.

- Purification by distillation and recrystallization is critical to obtain high-purity products suitable for further synthetic applications.

- The methodologies are scalable and suitable for industrial production, minimizing hazardous waste and reducing costs by solvent and reagent recovery.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-methylbenzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in 3,4-Difluoro-5-methylbenzyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH) are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like KMnO4 and CrO3 are used under acidic or basic conditions to achieve the desired oxidation state.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as 3,4-Difluoro-5-methylbenzylamine, 3,4-Difluoro-5-methylbenzyl alcohol, and 3,4-Difluoro-5-methylbenzyl thiol can be formed.

Oxidation Products: Oxidation of the methyl group can yield 3,4-Difluoro-5-methylbenzoic acid or 3,4-Difluoro-5-methylbenzaldehyde.

Scientific Research Applications

Scientific Research Applications

The compound has a wide array of applications in scientific research:

Medicinal Chemistry

3,4-Difluoro-5-methylbenzyl chloride is investigated for its potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for developing therapeutic agents targeting various diseases.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, suggesting its utility in drug design .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for diverse chemical transformations.

Table 1: Synthetic Routes Using 3,4-Difluoro-5-methylbenzyl Chloride

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium cyanide in DMSO (reflux) | 3,4-Difluoro-5-methylphenylacetonitrile |

| Reduction | Lithium aluminum hydride (LiAlH4) | 3,4-Difluoro-5-methylphenylamine |

| Oxidation | Potassium permanganate (KMnO4) | 3,4-Difluoro-5-methylbenzoic acid |

Material Science

In material science, 3,4-Difluoro-5-methylbenzyl chloride is utilized in the production of specialty chemicals and polymers. Its fluorinated structure imparts desirable properties such as increased thermal stability and chemical resistance.

The biological activity of 3,4-difluoro-5-methylbenzyl chloride is primarily attributed to its interactions with various molecular targets:

- Mechanism of Action: The compound interacts with specific enzymes and receptors, leading to modulation of their activities. This property is particularly useful in drug development where enzyme inhibition or activation is desired.

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, indicating potential applications in antibiotic development .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-methylbenzyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The presence of fluorine atoms enhances the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The electronic and steric effects of substituents significantly influence reactivity and stability. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride increases acidity and reactivity in acyl substitution reactions compared to the methyl group in 3,4-difluoro-5-methylbenzyl chloride .

- Steric Hindrance : 2,3,4-Trichloro-5-fluorobenzoic chloride’s three chlorine atoms likely reduce nucleophilic attack rates compared to the less substituted 3,4-difluoro-5-methylbenzyl chloride .

- Functional Group Reactivity : Benzyl chlorides (target compound) are typically less reactive in hydrolysis than benzoyl chlorides (analogs) due to differences in leaving group stability.

Key Observations :

Key Observations :

- The methyl group in 3,4-difluoro-5-methylbenzyl chloride may improve lipid solubility, enhancing its utility in drug design compared to more polar analogs.

- Environmental persistence is a concern for heavily chlorinated compounds like 2,3,4-trichloro-5-fluorobenzoic chloride .

Biological Activity

Overview

3,4-Difluoro-5-methylbenzyl chloride (CAS Number: 1803785-10-5) is a synthetic organic compound with significant interest in medicinal chemistry due to its unique structural features, including the presence of fluorine and a benzyl chloride moiety. This compound is being investigated for its biological activities, particularly its potential interactions with various biological targets, including enzymes and receptors.

The biological activity of 3,4-Difluoro-5-methylbenzyl chloride is primarily attributed to its ability to interact with specific molecular targets. The compound can modulate enzyme activity by binding to active sites, which can influence metabolic pathways and pharmacokinetics of co-administered drugs. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.

Study 1: Cytochrome P450 Interaction

In a controlled laboratory study, the interaction between 3,4-Difluoro-5-methylbenzyl chloride and cytochrome P450 3A4 was assessed. The compound demonstrated a significant inhibitory effect, reducing enzyme activity by approximately 60% at a concentration of 50 µM . This finding suggests that the compound may have important implications for drug-drug interactions in clinical settings.

Study 2: Toxicological Assessment

A toxicological evaluation indicated that 3,4-Difluoro-5-methylbenzyl chloride exhibited low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg . However, prolonged exposure resulted in mild skin irritation and respiratory symptoms, underscoring the need for careful handling during laboratory use.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of 3,4-Difluoro-5-methylbenzyl chloride, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Difluoro-5-methoxy-4-methylphenylacetonitrile | Contains a methoxy group instead of methyl | Different electronic effects due to methoxy |

| 2-(3-Fluoro-5-methylphenyl)acetonitrile | Lacks one fluorine atom | Less reactive compared to the difluoro variant |

| 3-Fluoro-4-methylphenylacetonitrile | Single fluorine substitution | May exhibit different biological activities |

This comparative analysis highlights how variations in substituent groups can significantly impact both reactivity and biological activity.

Case Studies and Research Findings

Recent research has focused on the synthesis and characterization of fluorinated compounds similar to 3,4-Difluoro-5-methylbenzyl chloride. For instance:

- A study investigated the synthesis of fluorine-labeled methotrexate analogs for monitoring tumor accumulation using magnetic resonance spectroscopy. Although primarily focused on another compound, insights into the biological behavior of fluorinated compounds were gained, reinforcing the potential applications of compounds like 3,4-Difluoro-5-methylbenzyl chloride in oncology .

- Another investigation into enzyme interactions revealed that the presence of fluorine enhances binding affinity and specificity towards certain enzymes involved in drug metabolism.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-difluoro-5-methylbenzyl chloride, and how can purity be optimized?

Methodological Answer: A common approach involves the chlorination of 3,4-difluoro-5-methylbenzyl alcohol using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Catalytic DMF (1–2 drops) is often added to accelerate the reaction by generating the reactive Vilsmeier-Haack complex . Post-synthesis, purification via fractional distillation or column chromatography (hexane/ethyl acetate gradients) is recommended. Purity validation should combine gas chromatography (GC) with ≥97.0% purity thresholds, as noted in commercial-grade benchmarks .

Q. Q2. How should researchers safely handle and store 3,4-difluoro-5-methylbenzyl chloride?

Methodological Answer: This compound is classified under hazard category 4-2-III (flammable, corrosive) . Storage requires inert conditions (argon/nitrogen) in amber glass vessels at 2–8°C to prevent hydrolysis. Handling mandates PPE (gloves, goggles, fume hood) due to lachrymatory and moisture-sensitive properties. Spill protocols include neutralization with sodium bicarbonate and absorption via vermiculite.

Q. Q3. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine coupling constants, methyl group integration).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 163.0–163.5) .

- FT-IR : Peaks at 550–600 cm⁻¹ (C-Cl stretch) and 1100–1200 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to minimize byproducts like dihalogenated impurities?

Methodological Answer: Byproduct formation (e.g., dichlorinated derivatives) often arises from excessive chlorinating agents or elevated temperatures. Optimization strategies include:

- Controlled Stoichiometry : Limiting SOCl₂ to 1.1–1.3 equivalents.

- Low-Temperature Reactions : Conducting chlorination at 0–5°C to suppress side reactions.

- In Situ Monitoring : Using TLC or inline IR to track reaction progress. Contradictions in yield vs. purity data may require iterative adjustments to solvent polarity (e.g., switching from DCM to toluene for slower kinetics) .

Q. Q5. What mechanistic insights explain the reactivity of 3,4-difluoro-5-methylbenzyl chloride in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The electron-withdrawing fluorine substituents activate the benzyl chloride toward SNAr by polarizing the C-Cl bond and stabilizing the transition state via resonance. The meta-methyl group sterically hinders para-substitution, directing nucleophiles (e.g., amines, alkoxides) to the ortho positions. Kinetic studies using DFT calculations or Hammett plots can resolve contradictions in regioselectivity reported across solvents (e.g., DMF vs. THF) .

Q. Q6. How can researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer: Discrepancies may arise from polymorphic forms or residual solvents. To resolve:

- Recrystallization : Use solvent pairs like ethanol/water to isolate a single crystalline phase.

- Thermogravimetric Analysis (TGA) : Confirm decomposition points vs. melting events.

- Cross-Validation : Compare NMR data with deuterated analogs (e.g., 3,4-difluorobenzoic-d₃ acid) to isolate isotopic shifts .

Q. Q7. What role does this compound play in synthesizing fluorinated bioactive molecules?

Methodological Answer: It serves as a key intermediate for:

- Pharmaceuticals : Functionalization via SNAr to introduce amines (e.g., antitumor agents) or thiols (e.g., protease inhibitors).

- Agrochemicals : Coupling with pyridine derivatives to create herbicides (e.g., analogs of 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

- Materials Science : Polymer side-chain modifications to enhance thermal stability .

Data Contradiction & Advanced Analysis

Q. Q8. How should researchers interpret conflicting data on hydrolytic stability in aqueous vs. nonpolar media?

Methodological Answer: Hydrolysis rates vary with solvent polarity. In aqueous acetonitrile, the compound undergoes rapid hydrolysis (t½ < 1 hr at pH 7), while in dry DCM, stability exceeds 48 hrs. Contradictions in literature may reflect unaccounted moisture levels. Systematic kinetic studies under controlled Aw (water activity) are recommended .

Q. Q9. What strategies validate the absence of regioisomeric impurities in synthesized batches?

Methodological Answer:

- 2D NMR (COSY/NOESY) : Correlate spatial proximity of fluorine and methyl groups.

- HPLC with Chiral Columns : Resolve enantiomers if asymmetric byproducts form.

- X-ray Crystallography : Definitive confirmation of substitution pattern for high-purity batches .

Methodological Tables

Q. Table 1. Key Spectral Data for 3,4-Difluoro-5-methylbenzyl Chloride

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), δ 4.65 (s, 2H, CH₂Cl) | |

| ¹⁹F NMR (CDCl₃) | δ -112.5 (d, J = 8.5 Hz), -118.2 (d) | |

| HRMS (ESI+) | m/z 163.02 [M+H]⁺ (calc. 163.03) |

Q. Table 2. Hazard vs. Stability Profile

| Parameter | Condition/Result | Reference |

|---|---|---|

| Flammability | Category 4-2-III (flammable liquid) | |

| Hydrolytic Stability | Stable in anhydrous DCM (t½ > 48 hrs) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.